molecular formula C20H21FN2O2 B6496448 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 941953-66-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Número de catálogo B6496448
Número CAS: 941953-66-8
Peso molecular: 340.4 g/mol
Clave InChI: SCBAHKPAIYPJSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, also known as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, is a novel compound that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 333.4 g/mol and a chemical formula of C18H18FN3O2. This compound has a unique structure due to its incorporation of both an aromatic ring and a quinoline moiety. It has been investigated for its ability to modulate protein-protein interactions and to interact with multiple targets.

Mecanismo De Acción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide acts as an allosteric modulator of protein-protein interactions. It binds to its target proteins at an allosteric site and induces conformational changes that alter the affinity of the protein for its binding partners. It has been shown to interact with the SH2 domain of c-Src, resulting in decreased activity of the kinase. It has also been shown to bind to the SH2 domain of Abl and Lyn, resulting in decreased activity of the kinases. In addition, it has been shown to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
Biochemical and Physiological Effects
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been found to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has several advantages for use in lab experiments, such as its small size, its ability to modulate multiple targets, and its ability to interact with multiple proteins. However, it also has some limitations, such as its potential to interact with other proteins, which could lead to undesired side effects. Additionally, its small size may make it difficult to detect in some experiments.

Direcciones Futuras

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. Future studies should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on developing methods for more efficient synthesis of this compound, as well as methods for determining its pharmacokinetics and pharmacodynamics. Furthermore, future studies should focus on investigating the potential of this compound to interact with other targets and to modulate other pathways. Finally, further research should focus on developing methods for more efficient delivery of this compound to its targets.

Métodos De Síntesis

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a multi-step reaction involving several chemical intermediates. The first step is the formation of the quinoline moiety by reacting 1-butyl-3-methoxy-4-hydroxy-2-quinolinecarboxaldehyde and N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamidemethyl-2-hydroxybenzylamine in the presence of a strong base such as potassium hydroxide. The second step is the condensation of the quinoline moiety with 4-fluorobenzaldehyde to form the intermediate 4-fluorobenzyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine. The final step is the cyclization of the intermediate to form the desired N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide.

Aplicaciones Científicas De Investigación

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to be a potent modulator of protein-protein interactions, and has been shown to interact with multiple targets. It has been investigated for its ability to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been investigated for its potential to modulate the activity of several receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the epidermal growth factor receptor (EGFR).

Propiedades

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAHKPAIYPJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.